molecular formula C8H16F3NO3S2 B2674326 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide CAS No. 2320887-34-9

3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide

Cat. No. B2674326
CAS RN: 2320887-34-9
M. Wt: 295.34
InChI Key: UTJMAISFOUPPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide, also known as TFPB, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit certain enzymes and proteins. TFPB is a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. In

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide is primarily through the inhibition of carbonic anhydrase. Carbonic anhydrase is found in a variety of tissues throughout the body, including the kidneys, lungs, and gastrointestinal tract. By inhibiting carbonic anhydrase, 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide can affect a number of physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects
3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase by 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide can lead to a decrease in the production of bicarbonate ion, which can affect acid-base balance in the body. 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has also been shown to inhibit the activity of certain ion channels, which can affect ion transport in various tissues. In addition, 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has been shown to have anti-inflammatory effects, which may have therapeutic implications for a number of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has been shown to be a more potent inhibitor of carbonic anhydrase than other sulfonamide compounds. However, one limitation of using 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide is its potential for off-target effects. 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has been shown to inhibit the activity of other enzymes and ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide. One area of interest is the development of 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide derivatives with improved selectivity for carbonic anhydrase. Another area of interest is the investigation of the anti-inflammatory effects of 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide and its potential therapeutic applications in inflammatory diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide and its potential for off-target effects in various tissues.
Conclusion
In conclusion, 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase and affect a number of physiological processes. 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has a number of advantages and limitations for lab experiments and has potential therapeutic applications in a variety of diseases. Further research is needed to fully understand the biochemical and physiological effects of 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide and its potential for off-target effects in various tissues.

Synthesis Methods

3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide can be synthesized by reacting 3,3,3-trifluoropropenesulfonyl chloride with 2-hydroxy-4-methylthiobutylamine in the presence of a base such as triethylamine. The reaction yields 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide as a white solid with a melting point of 125-127°C.

Scientific Research Applications

3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has been used in a variety of scientific research studies, particularly in the field of biochemistry and pharmacology. One of the main applications of 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and protons. 3,3,3-Trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which can have a number of physiological effects.

properties

IUPAC Name

3,3,3-trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3NO3S2/c1-16-4-2-7(13)6-12-17(14,15)5-3-8(9,10)11/h7,12-13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJMAISFOUPPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNS(=O)(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.